1-Methyl-2-nitroimidazole
Overview
Description
1-Methyl-2-nitroimidazole (INO2) is a compound that has been studied for its potential biological activities, including its role as a hypoxic cell selective toxic agent. The toxicity and mutagenicity of its reduction product, 1-Methyl-2-nitrosoimidazole (INO), have been investigated, revealing that INO is highly toxic and mutagenic towards both mammalian cells and bacteria under aerobic conditions .
Synthesis Analysis
The synthesis of INO2 and its derivatives has been explored through various methods. One approach involves the electrochemical reduction of INO2 to produce INO, which is then oxidized with iodine . Another method reported the regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole using less corrosive reagents, with structural confirmation by X-ray crystallography and various spectroscopic techniques . Additionally, the synthesis of 1-methyl-2,4,5-trinitroimidazole via nitrodeiodination under microwave irradiation has been described .
Molecular Structure Analysis
The molecular structure of 1-methyl-4-nitro-1H-imidazole has been characterized by X-ray crystallography, revealing hydrogen bonding and self-assembly driven by the nitro group and the partial positive hydrogen of the N-CH3 group . Similarly, the crystal structures of two 4-nitroimidazole derivatives have been analyzed, showing that the nitro group's orientation with respect to the imidazole plane varies depending on the nature of the substituents .
Chemical Reactions Analysis
The reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole has been studied, showing that it reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism . The primary target of 1-methyl-2-nitro-5-vinylimidazole (MEV), a related compound, has been identified as DNA, indicating that the antimicrobial effects of these compounds are due to repairable damage to DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of INO2 and its derivatives have been inferred from their synthesis and molecular structure analyses. The stability of INO in crystalline form and its reactivity in aqueous solutions have been documented . The spectroscopic properties of 1-methyl-4-nitro-1H-imidazole, including FTIR, NMR, and EIMS, have been detailed, providing insights into the compound's fragmentation patterns and structural features .
Relevant Case Studies
Several studies have evaluated the biological activities of INO2 derivatives. For instance, the antimicrobial activities of 1-methyl-4-nitro-1H-imidazole against various microorganisms have been assessed, showing moderate activity . The in-vitro anticancer activity of N-substituted 2-methyl-4-/5-nitroimidazole derivatives has been tested against human colon cancer cell lines, with moderate activity and DNA affinity reported . Additionally, the synthesis and antibacterial activities of various 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives have been explored, yielding notable activity .
Scientific Research Applications
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- Application : Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . It has been used in synthesizing numerous analogs and regio-isomers, leading to several life-saving drugs and clinical candidates against a number of diseases, including infections (bacterial, viral, parasitic) and cancers, as well as imaging agents in medicine/diagnosis .
- Methods : The specific methods of application or experimental procedures vary depending on the specific drug or clinical candidate being developed. Generally, it involves the synthesis of functionalized nitroimidazole (2-, 4- and 5-nitroimidazoles as well as the fused nitroimidazoles) based drugs and leads .
- Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
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Anticancer Evaluation of Nitroimidazole Radiosensitisers
- Application : Nitroimidazole radiosensitisers are used in cancer treatment to enhance the effectiveness of radiotherapy .
- Methods : The study involved the design, synthesis, and anticancer evaluation of nitroimidazole alkylsulfonamides . The compounds were tested for their cytotoxicity and ability to radiosensitise anoxic tumour cells in vitro .
- Results : The study identified 2-nitroimidazole and 5-nitroimidazole analogues with marked tumour radiosensitisation in ex vivo assays of surviving clonogens and with in vivo tumour growth inhibition .
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Antibacterial Activity
- Application : Nitroimidazoles have been used as antibiotics due to their antibacterial activity . The first nitroimidazole reported as a natural product from Nocardia mesenterica with antibacterial activity was Azomycin 1 (2-nitroimidazole) .
- Methods : The specific methods of application or experimental procedures vary depending on the specific antibiotic being developed. Generally, it involves the synthesis of nitroimidazole-based antibiotics .
- Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic antibiotics .
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Anti-amoebic Dysentery Treatment
- Application : Nitroimidazoles have been used in the treatment of amoebic dysentery . A synthetic nitroimidazole, metronidazole, is used for this purpose .
- Methods : The specific methods of application or experimental procedures vary depending on the specific drug being developed. Generally, it involves the synthesis of nitroimidazole-based drugs .
- Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
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Synthesis of Functionalized Compounds
- Application : Nitroimidazole is used in the synthesis of various functionalized compounds .
- Methods : The specific methods of application or experimental procedures vary depending on the specific compound being synthesized. Generally, it involves the synthesis of nitroimidazole-based compounds .
- Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
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Treatment of Multi-Drug Resistant Tuberculosis
- Application : In the present decade, the nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .
- Methods : The specific methods of application or experimental procedures vary depending on the specific drug being developed. Generally, it involves the synthesis of nitroimidazole-based drugs .
- Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
Safety And Hazards
Future Directions
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
1-methyl-2-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMINVNVQUDERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168228 | |
Record name | 1-Methyl-2-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-nitroimidazole | |
CAS RN |
1671-82-5 | |
Record name | 1-Methyl-2-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1671-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-nitroimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2-nitro-1H-imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R74LUE6SLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.